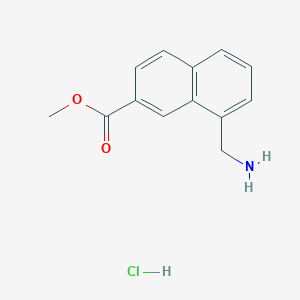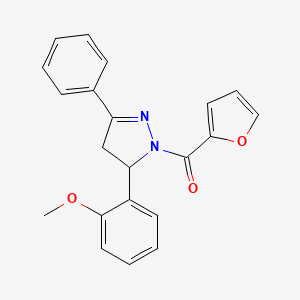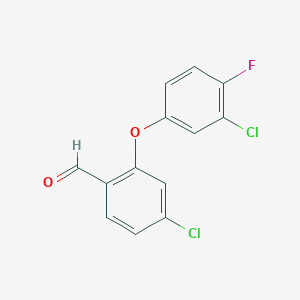
4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki reaction, which is a type of cross-coupling reaction, could potentially be used in the synthesis of this compound .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes : A study demonstrated the use of Pd-catalysis for ortho C-H hydroxylation of benzaldehydes, highlighting the role of different substituents and reagents in the process, which can include compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde (Chen, Sorensen, & Ozturk, 2017).
Polymer Chemistry
- Synthesis and Copolymerization of Novel Phenoxy Ring-Substituted Acrylates : Research on phenoxy ring-substituted acrylates for copolymerization with styrene indicates the potential of compounds like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in developing new polymers (Whelpley et al., 2022).
Environmental Chemistry
- Anaerobic Transformation of Phenols : Studies on the anaerobic transformation of phenols to benzoates and the role of fluorinated analogues like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde in elucidating transformation mechanisms are noteworthy (Genthner, Townsend, & Chapman, 1989).
Material Science
- Synthesis of Electrically Conductive Polymers : The synthesis and characterization of bis-aldehyde monomers, which may include derivatives like 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, for producing electrically conductive pristine polyazomethines have been explored (Hafeez et al., 2019).
Chemical Sensing
- Colorimetric and Fluorescence Sensing of pH : Schiff-base molecules derived from benzaldehyde compounds, potentially including 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde, have been investigated for their use as ratiometric fluorescent chemosensors for pH (Halder, Hazra, & Roy, 2018).
Adsorption Studies
- Synthesis of Microporous Polyaminals for Carbon Dioxide Adsorption : Research has been conducted on using monoaldehyde compounds, including fluorinated benzaldehydes, for synthesizing microporous polyaminals with applications in carbon dioxide adsorption (Li, Zhang, & Wang, 2016).
Mecanismo De Acción
Target of Action
Related compounds such as 2-(3-chloro-4-fluorophenoxy)acetic acid and Pyraflufen-ethyl have been shown to inhibit the enzyme activity of protoporphyrinogen oxidase (Protox), which plays a crucial role in the biosynthesis of tetrapyrroles.
Mode of Action
For instance, Pyraflufen-ethyl inhibits the enzyme activity of Protox . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of photodynamic porphyrins that cause cell death upon exposure to light.
Biochemical Pathways
The compound’s action on the heme biosynthesis pathway, specifically the inhibition of Protox, leads to the accumulation of protoporphyrin IX. This compound is a potent photosensitizer, and its accumulation leads to the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .
Result of Action
The result of the compound’s action is likely the disruption of normal cellular function due to the oxidative damage caused by the accumulation of protoporphyrin IX and subsequent production of reactive oxygen species. This leads to cell death, which can be beneficial in certain applications such as weed control .
Action Environment
The efficacy and stability of 4-Chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde can be influenced by various environmental factors. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as pH, temperature, and presence of other chemicals can also impact the compound’s action.
Propiedades
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBZOBNXFEPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


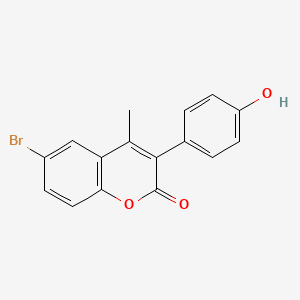
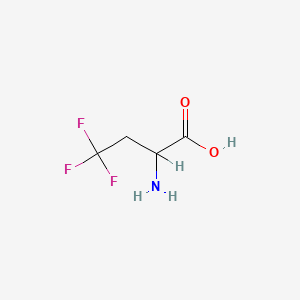


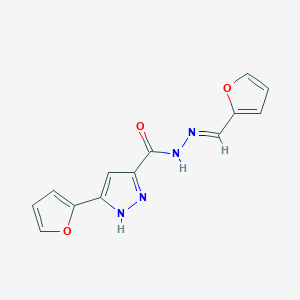
![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)


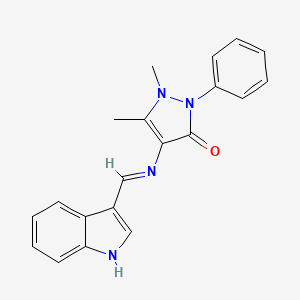
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2892716.png)
![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)
